molecular formula C11H12O B8311741 5-Methyl-2,3-dihydro-1-benzooxepin

5-Methyl-2,3-dihydro-1-benzooxepin

Cat. No. B8311741
M. Wt: 160.21 g/mol
InChI Key: YXZAOVIXFUNVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,3-dihydro-1-benzooxepin is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2,3-dihydro-1-benzooxepin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2,3-dihydro-1-benzooxepin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methyl-2,3-dihydro-1-benzooxepin

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1-benzoxepine

InChI

InChI=1S/C11H12O/c1-9-5-4-8-12-11-7-3-2-6-10(9)11/h2-3,5-7H,4,8H2,1H3

InChI Key

YXZAOVIXFUNVIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCOC2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.9 g (0.1 mol) of 5-methyl-2,3,4,5-tetrahydrobenzoxepin-5-ol, 300 ml of toluene and a spatula tip of para-toluenesulphonic acid are charged to a 1 litre reactor equipped with a Denan and Stark apparatus. The combined solution is brought to reflux for 2 hours, the water being removed as it is formed. The reaction mixture is then neutralized with a 5% aqueous sodium bicarbonate solution and the organic solution is washed with water. The organic phase is subsequently dried over anhydrous sodium sulphate and concentrated under reduced pressure. 16 g of the title compound are obtained, which compound is purified by distillation, B.p. (2.5 mm Hg)=80-90° C. 10 g of a colourless liquid are obtained.
Name
5-methyl-2,3,4,5-tetrahydrobenzoxepin-5-ol
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.